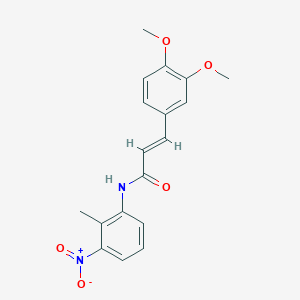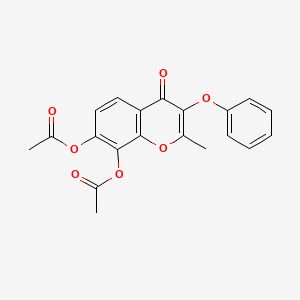![molecular formula C12H8N4S B5737523 2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is a heterocyclic compound that contains a triazole ring and a benzimidazole ring. It has been synthesized using different methods, and its mechanism of action has been studied extensively. In
作用機序
The mechanism of action of 2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole has been studied extensively. It has been found to inhibit the activity of certain enzymes, such as DNA topoisomerase II and RNA polymerase. It has also been found to interact with DNA, leading to the formation of DNA adducts. These interactions with DNA and enzymes are responsible for its various biological activities.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. It has also been found to exhibit anti-inflammatory and antioxidant activities. In addition, it has been found to exhibit good biocompatibility and low toxicity, making it a promising candidate for further development.
実験室実験の利点と制限
2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole has several advantages and limitations for lab experiments. Its advantages include its high potency, broad spectrum of activity, and good biocompatibility. Its limitations include its relatively complex synthesis method, limited solubility in water, and potential for non-specific interactions with biomolecules.
将来の方向性
There are several future directions for the research on 2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole. One direction is the further development of its antitumor, antiviral, and antimicrobial activities. Another direction is the development of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method. Finally, there is a need for more studies to determine its potential applications in other fields of research, such as materials science and environmental science.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been explored in this paper. Further research is needed to fully understand its potential applications and to optimize its synthesis method.
合成法
2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole can be synthesized using different methods. One of the most common methods involves the reaction of 2-mercaptothiophene with 1,2-phenylenediamine in the presence of a suitable oxidant. The reaction leads to the formation of the intermediate compound, which is then cyclized to yield the final product. Other methods involve the use of different reaction conditions, such as the use of different oxidants, solvents, and catalysts.
科学的研究の応用
2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole has been studied extensively for its potential applications in various fields of research. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage. In addition, it has been found to have potential applications in the field of organic electronics, as it exhibits good electron transport properties.
特性
IUPAC Name |
2-thiophen-2-yl-1H-[1,2,4]triazolo[1,5-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4S/c1-2-5-9-8(4-1)13-12-14-11(15-16(9)12)10-6-3-7-17-10/h1-7H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVKPMAGUWRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2NC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5737455.png)



![4-[4-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B5737483.png)
![2-(phenoxymethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5737484.png)

![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5737518.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5737533.png)

